molecular formula C60H87N19O13 B12320337 (D-Arg0,hyp3,D-phe7)-bradykinin

(D-Arg0,hyp3,D-phe7)-bradykinin

Cat. No.: B12320337
M. Wt: 1282.5 g/mol
InChI Key: RBIXVHPHNGXTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Arg0,hyp3,D-phe7)-bradykinin is a synthetic analog of bradykinin, a peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. This compound is specifically designed to study the effects of bradykinin and its analogs in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Arg0,hyp3,D-phe7)-bradykinin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

    Amino Acid Coupling: The amino acids are sequentially coupled to a solid resin support. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.

    Deprotection: The protecting groups are removed to expose the reactive amino groups.

    Cleavage: The peptide is cleaved from the resin support and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process includes rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(D-Arg0,hyp3,D-phe7)-bradykinin can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure and function.

    Reduction: Reduction reactions can be used to study the peptide’s stability and reactivity.

    Substitution: Substitution reactions can introduce different functional groups to study their effects on the peptide’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and dithiothreitol are often used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.

Scientific Research Applications

(D-Arg0,hyp3,D-phe7)-bradykinin has numerous applications in scientific research:

    Chemistry: It is used to study peptide synthesis, structure-activity relationships, and chemical modifications.

    Biology: Researchers use this compound to investigate the biological functions of bradykinin and its analogs.

    Medicine: It is employed in the development of new therapeutic agents targeting bradykinin receptors.

    Industry: The compound is used in the production of diagnostic tools and assays for bradykinin-related research.

Mechanism of Action

(D-Arg0,hyp3,D-phe7)-bradykinin exerts its effects by binding to bradykinin receptors, specifically the B2 receptor. This binding activates various intracellular signaling pathways, leading to physiological responses such as vasodilation, increased vascular permeability, and pain sensation. The molecular targets involved include G-protein-coupled receptors and downstream effectors like phospholipase C and protein kinase C.

Comparison with Similar Compounds

Similar Compounds

    Bradykinin: The natural peptide that (D-Arg0,hyp3,D-phe7)-bradykinin is based on.

    Des-Arg9-bradykinin: A bradykinin analog with a different receptor specificity.

    [Hyp3]-bradykinin: Another analog with a similar modification at the third position.

Uniqueness

This compound is unique due to its specific modifications, which allow researchers to study the effects of these changes on the peptide’s activity and receptor interactions. These modifications can provide insights into the structure-activity relationships and help in the development of new therapeutic agents.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H87N19O13/c61-39(20-10-24-68-58(62)63)49(83)73-40(21-11-25-69-59(64)65)55(89)78-27-13-23-46(78)56(90)79-33-38(81)31-47(79)54(88)71-32-48(82)72-42(28-35-14-4-1-5-15-35)50(84)77-45(34-80)53(87)76-44(30-37-18-8-3-9-19-37)52(86)75-43(29-36-16-6-2-7-17-36)51(85)74-41(57(91)92)22-12-26-70-60(66)67/h1-9,14-19,38-47,80-81H,10-13,20-34,61H2,(H,71,88)(H,72,82)(H,73,83)(H,74,85)(H,75,86)(H,76,87)(H,77,84)(H,91,92)(H4,62,63,68)(H4,64,65,69)(H4,66,67,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIXVHPHNGXTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H87N19O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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